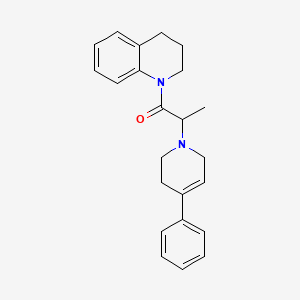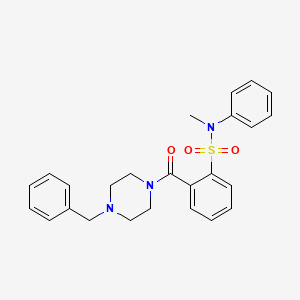![molecular formula C18H17FN2O2 B7535391 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide, also known as FCPA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is commonly used as a tool in neuroscience research to study the function of specific receptors in the brain.
作用机制
The mechanism of action of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves its binding to the allosteric site of mGluR5, which inhibits the receptor's activity. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in many brain functions. By inhibiting mGluR5, this compound can modulate the activity of various brain circuits and affect behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to improve cognitive function in rats, reduce anxiety-like behavior in mice, and decrease drug-seeking behavior in rats. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
实验室实验的优点和局限性
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide has several advantages as a research tool. It is highly selective for mGluR5 and does not interact with other receptors in the brain. It is also stable and can be easily administered to animals. However, this compound has some limitations as well. It can be toxic at high doses and may have off-target effects at concentrations that are too low to affect mGluR5. Additionally, this compound's effects may vary depending on the animal species and the experimental conditions.
未来方向
There are several future directions for research on 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide. One area of interest is the role of mGluR5 in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for addiction. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound's neuroprotective effects make it a promising candidate for further research in this area. Finally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects and reduce its toxicity.
合成方法
The synthesis of 2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide involves the reaction of 2-cyanophenol with 1-(4-fluorophenyl)ethylamine in the presence of a base and a coupling agent. The resulting intermediate is then reacted with propanoyl chloride to form this compound. The purity of the synthesized this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. This compound has been used in several studies to investigate the role of mGluR5 in these processes.
属性
IUPAC Name |
2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(14-7-9-16(19)10-8-14)21-18(22)13(2)23-17-6-4-3-5-15(17)11-20/h3-10,12-13H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPPVRPHUKROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)